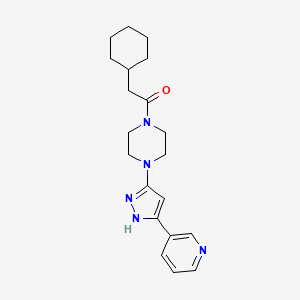

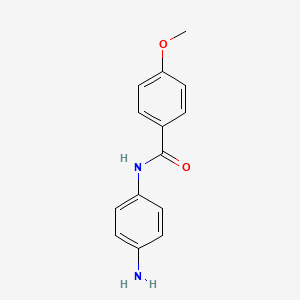

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)nicotinamide, also known as TPN-171, is a novel small molecule inhibitor that has shown promising results in scientific research. This compound is a potent and selective inhibitor of the protein tyrosine phosphatase SHP-2, which has been implicated in various human diseases, including cancer, autoimmune disorders, and developmental disorders.

Wissenschaftliche Forschungsanwendungen

Fungicidal Applications

Research led by Wu et al. (2022) on N-(thiophen-2-yl) nicotinamide derivatives, which are structurally related to the chemical , has shown promising fungicidal activities. These derivatives were synthesized to explore their effectiveness against cucumber downy mildew, demonstrating superior efficacy compared to commercial fungicides. This suggests that compounds with similar structures may have potential as lead compounds for developing new fungicides (Wu et al., 2022).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of thio-substituted ethyl nicotinate derivatives, including those with pyridine and thiophene motifs, have demonstrated significant antimicrobial properties. Gad-Elkareem et al. (2011) investigated these derivatives, revealing their potential as antimicrobial agents. This indicates the broader applicability of thiophene and nicotinamide derivatives in combating microbial infections (Gad-Elkareem et al., 2011).

Corrosion Inhibition

A study by Chakravarthy et al. (2014) on the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution identified that such derivatives exhibit significant inhibition efficiency. This research underlines the potential of nicotinamide derivatives, including those with a thiophene group, in protecting metals from corrosion, thereby extending their application to industrial maintenance and preservation (Chakravarthy et al., 2014).

Analytical Applications

The development of a high-performance liquid chromatography method for the simultaneous micro-determination of nicotinamide and its major metabolites by Shibata et al. (1988) highlights the analytical significance of nicotinamide derivatives. This technique provides a foundation for the quantitative analysis of nicotinamide and related compounds in biological samples, underscoring their importance in biochemical research (Shibata et al., 1988).

Biochemical Research

The study of the metabolic fate of nicotinamide in higher plants by Matsui et al. (2007) explores how plants metabolize nicotinamide, leading to the synthesis of various conjugates. This research sheds light on the biochemical pathways involving nicotinamide and its derivatives in plant systems, providing insights into plant physiology and potential agricultural applications (Matsui et al., 2007).

Eigenschaften

IUPAC Name |

N-(4-thiophen-2-yloxan-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O2S/c17-16(18,19)12-4-3-11(10-20-12)14(22)21-15(5-7-23-8-6-15)13-2-1-9-24-13/h1-4,9-10H,5-8H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLWRXKEECAYRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)NC(=O)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2411699.png)

![2-phenoxy-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2411702.png)

![Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2411704.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2411707.png)

![5-amino-1-[(3-bromophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2411709.png)

![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2411713.png)

![4-((1H-imidazol-1-yl)methyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2411714.png)

![2-(4-chlorophenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2411719.png)

![1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B2411720.png)